

BPADA monomer chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Cat. No.: B1329655

[Get Quote](#)

BPADA Monomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of the Bisphenol A diphthalic anhydride (BPADA) monomer. BPADA is a crucial component in the synthesis of high-performance polymers, particularly polyetherimides (PEIs) and polyimides (PIs), which are widely used in advanced materials and electronics.

Chemical Structure and Identification

BPADA, chemically named 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), is an organic compound consisting of a central bisphenol A core structure linked to two phthalic anhydride moieties via ether bonds.^[1] This unique structure imparts a combination of desirable properties to the resulting polymers, including thermal stability, mechanical strength, and good solubility in organic solvents.

Synonyms:

- 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride^[2]

- 5,5'-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
- 4,4'-Bisphenol A diphthalic anhydride[2]
- ULTEM™ Dianhydride

Key Identifiers:

- CAS Number: 38103-06-9[1]
- Molecular Formula: C₃₁H₂₀O₈[1]
- Molecular Weight: 520.49 g/mol [2]

The structural formula of BPADA is depicted below:

Caption: Chemical structure of the BPADA monomer.

Physicochemical Properties

BPADA is a white to light yellow crystalline powder.[3][4] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	520.49 g/mol	[2]
Melting Point	184-187 °C	[1][3]
Boiling Point	712.3 ± 60.0 °C (Predicted)	[1]
Density	1.406 ± 0.06 g/cm ³ (Predicted)	[1]
Vapor Pressure	0 Pa at 25 °C	[1]
Flash Point	302.2 °C	[1]

Solubility:

BPADA is practically insoluble in water.^[1] It exhibits good solubility in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).^{[1][5]} It is also soluble in other organic solvents like chloroform and tetrahydrofuran (THF).^[5]

Synthesis of BPADA Monomer

The synthesis of BPADA generally involves the reaction of the disodium salt of bisphenol A with a halogen-substituted phthalic anhydride, or the reaction of 4-chlorophthalic anhydride with bisphenol A.^{[3][6]} The latter is a common laboratory-scale and industrial method.

A general five-step synthesis process includes:

- Imidization: Synthesis of an N-substituted chlorophthalimide from a chlorophthalic anhydride.
- Salt Formation: Synthesis of the disodium salt of bisphenol A.
- Nucleophilic Substitution: Reaction of the two intermediates in a dipolar aprotic solvent.
- Hydrolysis: Conversion of the resulting tetra-acid.
- Dehydration: Formation of the final BPADA dianhydride.^[3]

Experimental Protocol: One-Pot Synthesis

This protocol describes a one-pot synthesis of BPADA from bisphenol A and 4-chlorophthalic anhydride.^[6]

Materials:

- Bisphenol A (0.3 mol)
- 32 wt.% aqueous sodium hydroxide (0.63 mol)
- Trimethylbenzene (510 g)
- Benzyltriethylammonium chloride (4.2 g as catalyst)
- 4-chlorophthalic anhydride (0.6 mol)

- Ethanol

Procedure:

- To a reactor, add 79 g (0.63 mol) of 32 wt.% aqueous sodium hydroxide and 62.4 g (0.3 mol) of bisphenol A. Stir until the bisphenol A is completely dissolved.
- Heat the reaction mixture to 85°C, at which point the solution should become clear.
- Add 510 g of trimethylbenzene as the solvent and 4.2 g of benzyltriethylammonium chloride as a phase-transfer catalyst.
- Gradually heat the mixture to 172°C and maintain this temperature with continuous stirring for 15 hours.
- Cool the reaction mixture to 130°C and add 108 g (0.6 mol) of 4-chlorophthalic anhydride and an additional 4.86 g of benzyltriethylammonium chloride.
- Heat the mixture to a reflux temperature of 140-145°C and maintain for 5 hours.
- At the end of the reaction, filter the hot solution.
- Transfer the filtrate to a crystallization vessel and allow it to cool to room temperature and crystallize for 12 hours.
- Collect the precipitate by filtration and wash it with deionized water.
- Wash the precipitate with 250 g of ethanol, stir for 2 hours, and filter again to obtain the wet product.
- Dry the product to yield bisphenol A diether dianhydride (BPADA). The expected yield is approximately 85%.[\[6\]](#)

Purification Protocol

A common method for the purification of BPADA is recrystallization.[\[7\]](#)

Materials:

- Crude BPADA (100 g)
- Toluene (500 g)
- Acetic anhydride (50 g)

Procedure:

- In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 100 g of crude BPADA, 500 g of toluene, and 50 g of acetic anhydride.
- Heat the mixture to reflux until a homogeneous solution is formed.
- Allow the mixture to cool overnight, which will result in the precipitation of purified BPADA crystals.
- Filter the solid BPADA and return it to the flask.
- Add 500 g of toluene and 10 g of acetic anhydride to the flask and repeat the reflux and cooling steps.
- Repeat the entire procedure one more time to yield highly purified BPADA with a melting point of 191-193°C and a yield of approximately 70%.[\[7\]](#)

Polymerization and Applications

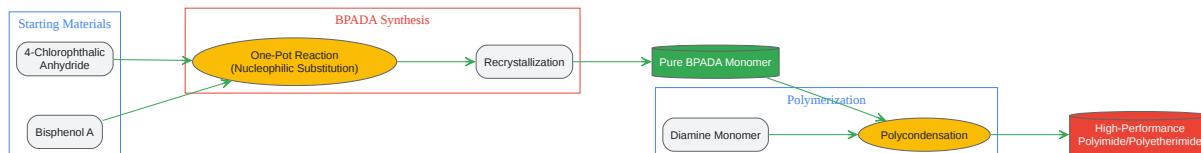
BPADA is a key monomer for the synthesis of high-performance polyetherimides and polyimides through polycondensation reactions with various diamines.[\[1\]](#) For successful polymerization and to achieve high molecular weights, high purity of the BPADA monomer and precise stoichiometry of the reactants are crucial.[\[1\]](#)

The polymers derived from BPADA exhibit a range of valuable properties, including:

- **High Thermal Stability:** The rigid aromatic backbone of BPADA contributes to the high thermal resistance of the resulting polymers.

- Excellent Mechanical Strength: Polyimides based on BPADA are known for their toughness and durability.
- Good Solubility: The ether linkages in the BPADA structure enhance the solubility of the resulting polymers in organic solvents, which facilitates their processing into films, coatings, and other forms.[\[1\]](#)
- Low Dielectric Constant: This property makes BPADA-derived polymers suitable for applications in electronics, such as in printed circuit boards and as insulating layers.
- High Optical Transparency: Polyimide films synthesized from BPADA can be highly transparent, making them ideal for applications like flexible display substrates.[\[8\]](#)
- Chemical Inertness: These polymers are resistant to many chemicals, which allows their use in harsh environments, such as in membranes for fuel cells.[\[2\]](#)

These properties have led to the use of BPADA-based polymers in a variety of demanding applications, including:


- Electronics: Flexible printed circuits, high-frequency circuit boards, and insulation for wires and cables.
- Aerospace: Lightweight structural components and high-temperature resistant films.
- Coatings and Films: Protective coatings and high-performance films with excellent thermal and mechanical properties.
- Membranes: Gas separation and ion-exchange membranes for fuel cells.[\[2\]](#)

Safety and Handling

BPADA is irritating to the eyes, respiratory system, and skin.[\[1\]](#) It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[\[9\]](#) Store in a cool, dry place under an inert atmosphere.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and polymerization of BPADA.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and application of the BPADA monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 4,4'-(4,4'-イソプロピリデンジフェノキシ)ビス(無水フタル酸) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | 38103-06-9 [chemicalbook.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. ossila.com [ossila.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [BPADA monomer chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329655#bpada-monomer-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1329655#bpada-monomer-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com